5-Fluoro-6-(trifluoromethyl)nicotinic acid
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemical Research
Organofluorine chemistry has become a cornerstone of modern chemical and life sciences. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. wikipedia.org Fluorinated compounds are integral to the development of a wide array of products, from pharmaceuticals and agrochemicals to advanced materials. wikipedia.org
In the realm of medicine, it is estimated that approximately 20% of all pharmaceuticals contain fluorine. nbuv.gov.ua The element's high electronegativity and small size allow it to form strong bonds with carbon, leading to enhanced metabolic stability and increased bioavailability of drug candidates. fluoromart.com The strategic incorporation of fluorine can influence a molecule's acidity (pKa), lipophilicity, and binding affinity to biological targets, making it a powerful tool for medicinal chemists. fluoromart.com
Similarly, in agrochemical research, over half of the recently developed pesticides contain fluorine. ossila.com The presence of fluorine can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides. Trifluoromethylpyridines, a class of compounds structurally related to 5-fluoro-6-(trifluoromethyl)nicotinic acid, are key components in numerous active ingredients used for crop protection. ossila.com
Overview of Pyridine (B92270) and Nicotinic Acid Scaffolds in Medicinal and Agrochemical Sciences
The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in drug discovery and agrochemical design. Its presence in a molecule can enhance water solubility and the ability to form hydrogen bonds, which is crucial for interacting with biological receptors. Nicotinic acid, or 3-pyridinecarboxylic acid, and its derivatives are of particular importance. Nicotinic acid itself is a form of vitamin B3, an essential nutrient. researchgate.net
In medicinal chemistry, the nicotinic acid scaffold is found in a variety of drugs with diverse therapeutic applications. researchgate.net For instance, derivatives of nicotinic acid are being investigated for their potential to treat cancer and dyslipidemia by inhibiting specific enzymes. ossila.com The adaptability of the pyridine ring allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's pharmacological profile.
In the agrochemical sector, pyridine-based compounds are used extensively. The pyridine core is a key structural feature in many herbicides and insecticides. ossila.com The nitrogen atom in the pyridine ring can serve as a proton acceptor, influencing the compound's uptake and transport in plants.
Fundamental Role of Fluoro and Trifluoromethyl Substituents in Tailoring Molecular Properties and Functionality
The specific placement of fluoro and trifluoromethyl groups on an aromatic ring, such as in this compound, is a deliberate strategy to modulate the molecule's properties. The fluoro and trifluoromethyl groups are both strongly electron-withdrawing, which significantly impacts the electron distribution within the pyridine ring.
The fluoro group (-F) , being the most electronegative element, can alter the acidity of nearby functional groups and influence intermolecular interactions. Its small size means it can often substitute for a hydrogen atom without causing significant steric hindrance. nbuv.gov.ua
The trifluoromethyl group (-CF3) has a profound effect on a molecule's lipophilicity, metabolic stability, and binding affinity. chemicalbook.com It is often used to block metabolic oxidation of a molecule, thereby prolonging its biological activity. The strong electron-withdrawing nature of the trifluoromethyl group can also enhance the acidity of the carboxylic acid in nicotinic acid derivatives. acs.org The combination of these two fluorine-containing substituents on the nicotinic acid framework is expected to yield a compound with distinct and potentially valuable properties for research and development in the life sciences.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₇H₃F₄NO₂ | 209.1 | Contains both fluoro and trifluoromethyl groups on a nicotinic acid scaffold. |
| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | A key intermediate in the synthesis of various pharmaceuticals and agrochemicals. ossila.com |
| 5-Fluoronicotinic acid | C₆H₄FNO₂ | 141.1 | Utilized in the preparation of biologically active compounds. wikipedia.org |
| Nicotinic Acid (Niacin) | C₆H₅NO₂ | 123.11 | A form of vitamin B3, a fundamental pyridinecarboxylic acid. |
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-3(6(13)14)2-12-5(4)7(9,10)11/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYDKBRRNOWOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Derivatization of 5 Fluoro 6 Trifluoromethyl Nicotinic Acid
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is a primary site for chemical modification. Its reactivity is standard for aromatic carboxylic acids, allowing for a range of transformations.
One fundamental reaction is the reduction of the carboxylic acid to a primary alcohol. This can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, converting the acid to (5-fluoro-6-(trifluoromethyl)pyridin-3-yl)methanol.
Another significant transformation is decarboxylation, where the carboxylic acid group is removed and replaced with another functional group. While direct thermal decarboxylation is difficult for this type of aromatic acid, modern catalytic methods, such as photoredox-mediated decarboxylative cross-couplings, offer pathways to replace the -COOH group with alkyl, aryl, or other moieties. nih.gov For instance, a catalytic decarboxylative trifluoromethylation could theoretically be applied, although this specific application for this substrate is not widely documented. nih.gov
The carboxylic acid can also be converted into other oxygen-containing functional groups. For example, direct O-trifluoromethylation has been reported for various carboxylic acids, presenting a potential route to synthesize the corresponding trifluoromethyl ester. chemrevlett.com
Table 1: Selected Transformations of the Carboxylic Acid Group
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| 5-Fluoro-6-(trifluoromethyl)nicotinic acid | 1. SOCl₂ 2. NaBH₄ | (5-Fluoro-6-(trifluoromethyl)pyridin-3-yl)methanol | Reduction |
| This compound | LiAlH₄ or BH₃ THF | (5-Fluoro-6-(trifluoromethyl)pyridin-3-yl)methanol | Reduction |
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The electronic nature of the pyridine ring in this compound is significantly influenced by the nitrogen atom and the two potent electron-withdrawing groups (-F and -CF₃).
Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient compared to benzene. The presence of the fluoro and trifluoromethyl groups further deactivates the ring towards electrophilic attack. masterorganicchemistry.com Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are generally unfavorable and require harsh conditions, if they proceed at all. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): In contrast, the high degree of electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution. libretexts.org The fluorine atom at the 6-position is an excellent leaving group in this context. The electron-withdrawing trifluoromethyl group and the ring nitrogen work in concert to stabilize the negative charge of the Meisenheimer complex intermediate, which is formed when a nucleophile attacks the carbon atom bearing the fluorine. libretexts.orgresearchgate.net This reactivity allows for the displacement of the fluoride (B91410) by a wide range of nucleophiles.
Common nucleophiles for this reaction include:
Alkoxides (RO⁻): To form ether derivatives.
Amines (R₂NH): To introduce substituted amino groups.
Thiols (RS⁻): To synthesize thioethers.
This SNAr pathway is a powerful tool for introducing diverse functionalities at the 6-position of the pyridine ring.
Synthesis of Esters, Amides, and Hydrazides from the Nicotinic Acid Moiety
The conversion of the carboxylic acid to its corresponding esters, amides, and hydrazides is a cornerstone of its derivatization chemistry, often used in the development of biologically active molecules. escholarship.orgnih.gov
Ester Synthesis: Esters are typically synthesized via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, the acid can first be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.
Amide and Hydrazide Synthesis: Amides are readily prepared by reacting the activated carboxylic acid (e.g., the acyl chloride) with a primary or secondary amine. nih.gov Modern peptide coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU, can also be used to facilitate amide bond formation directly from the carboxylic acid and an amine under mild conditions. This method avoids the need to first synthesize the acyl chloride. The synthesis of hydrazides follows the same principle, using hydrazine (B178648) (H₂NNH₂) or a substituted hydrazine as the nucleophile.
Table 2: Synthesis of Carboxylic Acid Derivatives
| Derivative | Reagent 1 (Activation) | Reagent 2 (Nucleophile) | General Product Structure |
|---|---|---|---|
| Ester | H₂SO₄ (catalyst) or SOCl₂ | R-OH (Alcohol) | 5-Fluoro-6-(trifluoromethyl)nicotinate ester |
| Amide | SOCl₂ or HATU | R₂NH (Amine) | 5-Fluoro-6-(trifluoromethyl)nicotinamide |
Catalytic Transformations and Functional Group Interconversions
Beyond the direct modification of the carboxylic acid, catalytic methods can be employed to achieve more complex functional group interconversions. ub.edu
The fluorine atom, while a good leaving group in SNAr reactions, can also participate in certain catalytic cross-coupling reactions, although it is less reactive than heavier halides like bromine or iodine. If the fluorine were replaced by chlorine or bromine, the molecule would become a substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as:
Suzuki Coupling: Reaction with a boronic acid (or ester) to form a new C-C bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C triple bond.
Furthermore, catalytic hydrogenation can be used to reduce the pyridine ring, depending on the catalyst and reaction conditions. For example, using specific catalysts like platinum oxide (Adam's catalyst) under high pressure could potentially lead to the saturation of the heterocyclic ring, yielding a substituted piperidine (B6355638) derivative. This functional group interconversion from an aromatic to an aliphatic ring dramatically alters the molecule's three-dimensional structure and properties. vanderbilt.edu
Structure Activity Relationships Sar and Molecular Design Principles
Influence of Fluorine and Trifluoromethyl Substitution on Electronic and Steric Profiles
The introduction of fluorine and a trifluoromethyl (CF3) group at the 5- and 6-positions of the nicotinic acid ring, respectively, brings about significant alterations to the molecule's electronic and steric characteristics. Both substituents are strongly electron-withdrawing, a property that can significantly impact the reactivity and interaction of the molecule with biological targets.
The fluorine atom, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect. u-tokyo.ac.jp This effect can reduce the potential for oxidative metabolism of the molecule. cambridgemedchemconsulting.com In contrast, the trifluoromethyl group is also a strong electron-withdrawing group due to the cumulative inductive effect of the three fluorine atoms. researchgate.net
From a steric perspective, the van der Waals radius of fluorine (1.35 Å) is only slightly larger than that of hydrogen (1.2 Å), meaning its substitution for a hydrogen atom does not significantly increase the molecule's size. u-tokyo.ac.jp However, the trifluoromethyl group has a much larger steric demand, often compared to that of an ethyl or isopropyl group. This increased bulk can influence how the molecule fits into a biological target's binding site.
Interactive Data Table: Comparison of Substituent Properties
| Substituent | van der Waals Radius (Å) | Electronic Effect |
| Hydrogen (H) | 1.2 | Neutral |
| Fluorine (F) | 1.35 | Strongly Electron-Withdrawing (Inductive) |
| Trifluoromethyl (CF3) | ~2.2 | Strongly Electron-Withdrawing (Inductive) |
Conformational Analysis and Stereochemical Impact of Substituents
The substitution of fluorine can significantly influence the stereochemical behavior of a molecule. beilstein-journals.org The introduction of a trifluoromethyl group can lead to non-planar conformations of the molecule. rsc.org The fluorine gauche effect, which describes the tendency of fluorine to be gauche to an electron-withdrawing group, can also play a role in determining the preferred conformation. beilstein-journals.org
Modulation of Acid Dissociation Constants and Lipophilicity through Fluorine Incorporation
The incorporation of fluorine and trifluoromethyl groups has a profound impact on two key physicochemical properties that are critical for a molecule's pharmacokinetic profile: the acid dissociation constant (pKa) and lipophilicity (logP or logD).
The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups is expected to increase the acidity of the carboxylic acid group, thereby lowering its pKa value. This is a well-documented effect of fluorine substitution in carboxylic acids. researchgate.net A lower pKa means the compound will be more ionized at physiological pH, which can influence its solubility, absorption, and interaction with biological targets.
Interactive Data Table: Predicted Effects of Fluorination on Physicochemical Properties
| Property | Effect of Fluorine/CF3 Substitution | Rationale |
| Acidity (pKa) | Decrease | Strong electron-withdrawing inductive effect stabilizes the carboxylate anion. |
| Lipophilicity (logP/logD) | Increase | Fluorine is more lipophilic than hydrogen. |
Computational and Experimental Approaches to Elucidating SAR
The elucidation of structure-activity relationships for compounds like 5-Fluoro-6-(trifluoromethyl)nicotinic acid relies on a combination of computational and experimental methods. These approaches provide insights into how the structural features of the molecule relate to its biological activity.
Computational approaches play a crucial role in predicting the properties and interactions of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to study the electronic and geometric properties of fluorinated compounds. nih.gov Molecular modeling techniques, including ligand docking and molecular mechanics, can help to rationalize experimental results and predict the binding modes of molecules with their biological targets. researchgate.net These computational tools allow for the in silico screening of virtual libraries of compounds and the rational design of new derivatives with improved activity. kubinyi.de
Experimental approaches are essential for validating computational predictions and providing definitive data on a compound's activity. Techniques like X-ray crystallography can determine the precise three-dimensional structure of a molecule and its complex with a biological target. nih.gov Structure-activity relationship studies involve synthesizing and testing a series of related compounds to understand the impact of specific structural modifications on biological activity. nih.gov High-throughput screening methods can be used to rapidly assess the activity of a large number of compounds. nih.gov The integration of computational and experimental approaches provides a powerful strategy for understanding and optimizing the SAR of drug candidates. biorxiv.orgnih.gov
Bioisosteric Replacement Strategies Involving Fluorinated Moieties
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. cambridgemedchemconsulting.com Fluorine and fluorinated groups are versatile bioisosteres due to their unique electronic properties and relatively small size. acs.orgnih.gov
The replacement of a hydrogen atom with a fluorine atom is a common bioisosteric substitution. u-tokyo.ac.jp This substitution can be used to block metabolic oxidation at a specific position in the molecule, thereby improving its metabolic stability. cambridgemedchemconsulting.com The small size of fluorine allows it to mimic hydrogen sterically, while its strong electron-withdrawing nature can significantly alter the molecule's electronic properties. u-tokyo.ac.jp
The trifluoromethyl group can also be used as a bioisostere for other groups, such as a methyl or even a larger alkyl group. While sterically more demanding than a methyl group, its strong electron-withdrawing properties can lead to improved biological activity or altered selectivity. The strategic use of fluorine and trifluoromethyl groups as bioisosteres allows medicinal chemists to fine-tune the properties of a lead compound to enhance its efficacy and pharmacokinetic profile. nih.gov
Applications of 5 Fluoro 6 Trifluoromethyl Nicotinic Acid and Its Derivatives As Chemical Scaffolds
Utility in Agrochemical Development
Trifluoromethylpyridine (TFMP) derivatives are a cornerstone in the agrochemical industry, with a significant number of commercial pesticides containing this structural motif. nih.govjst.go.jp The 6-(trifluoromethyl)nicotinic acid scaffold, in particular, has seen increased use since 1990 for creating active ingredients with improved efficacy and environmental profiles. nih.govjst.go.jp
Derivatives of 6-(trifluoromethyl)nicotinic acid serve as key intermediates in the synthesis of modern herbicides. A notable example is Flupyrsulfuron-methyl-sodium, a sulfonylurea herbicide used for controlling a wide range of broadleaf weeds in cereal crops. nih.govjst.go.jp The synthesis of this herbicide relies on the intermediate 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester. jst.go.jp The presence of the electron-deficient pyridine (B92270) ring substituted with strong electron-withdrawing groups like the trifluoromethyl moiety makes the final compound susceptible to nucleophilic substitution, allowing it to degrade more readily in soil and water. jst.go.jp
Table 1: Herbicidal Agents Derived from 6-(Trifluoromethyl)nicotinic Acid Scaffolds
| Precursor/Intermediate | Herbicide | Chemical Class | Application |
| 2-Sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester | Flupyrsulfuron-methyl-sodium | Sulfonylurea (ALS Inhibitor) | Selective control of broadleaf weeds in cereals |
The trifluoromethylnicotinic acid framework is integral to the development of novel insecticides. chemicalbook.com While 4-(Trifluoromethyl)nicotinic acid is a well-known intermediate for the insecticide flonicamid, a chordotonal organ modulator used against aphids, the broader class of trifluoromethylnicotinic acids is crucial in this sector. nih.govgoogle.com The strategic placement of the trifluoromethyl group can significantly enhance the insecticidal potency of the resulting compounds. nih.gov
The versatility of the trifluoromethylnicotinic acid scaffold extends to the synthesis of fungicidal compounds. Cyclobutrifluram, a next-generation succinate (B1194679) dehydrogenase inhibitor (SDHI), is a fungicide and nematicide synthesized from a 2-(trifluoromethyl)nicotinic acid precursor. researchgate.netnih.gov It provides control against major fungal diseases, including Fusarium species, in a variety of major crops. researchgate.net
Furthermore, research has demonstrated that ethyl 2-amino-6-(trifluoromethyl) nicotinate (B505614) can be used to synthesize a series of pyrido[2,3-d]pyrimidines that exhibit significant antifungal activities against multiple pathogenic strains, including Candida albicans and Candida parapsilosis. mdpi.com
Table 2: Fungicidal Compounds Derived from (Trifluoromethyl)nicotinic Acid Scaffolds
| Precursor/Intermediate | Resulting Compound Class | Example Compound | Application/Activity |
| 2-(Trifluoromethyl)nicotinic acid | Carboxamide (SDHI) | Cyclobutrifluram | Control of fungal diseases (e.g., Fusarium) and nematodes |
| Ethyl 2-amino-6-(trifluoromethyl) nicotinate | Pyrido[2,3-d]pyrimidines | Not specified | Significant activity against various Candida species |
Role in Pharmaceutical Intermediate Synthesis
In medicinal chemistry, fluorinated nicotinic acid derivatives are valuable scaffolds for designing bioactive molecules and active pharmaceutical ingredients (APIs). researchgate.netossila.com The 5-fluoro-6-(trifluoromethyl)nicotinic acid structure and its analogs provide a robust platform for developing targeted enzyme inhibitors and novel antimicrobial agents. researchgate.netmdpi.com
The 2-amino-6-(trifluoromethyl)nicotinic acid scaffold has been successfully employed to develop dual inhibitors of the HIV-1 Reverse Transcriptase (RT). mdpi.com Specifically, these compounds target the RT-associated ribonuclease H (RNase H) function, an essential enzyme for viral replication. mdpi.com A series of 44 derivatives were synthesized, with many showing potent inhibition of RNase H in the low micromolar range. mdpi.com
Additionally, 2-(trifluoromethyl)nicotinic acid derivatives have been developed as key intermediates for the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, which are relevant for the treatment of neurological disorders. researchgate.netnih.gov
Table 3: Enzyme Inhibitory Activity of 2-Amino-6-(trifluoromethyl)nicotinic Acid Derivatives
| Compound | Target Enzyme | Activity (IC₅₀) | Notes |
| Compound 21 | HIV-1 RT-associated RNase H | 14 µM | Allosteric dual-site inhibitor; also inhibits viral replication in cell-based assays. mdpi.com |
| 34 Compounds (in series) | HIV-1 RT-associated RNase H | Low micromolar range | Amide derivatives were generally more potent than ester counterparts. mdpi.com |
The utility of this chemical scaffold extends to the design of new anti-infective agents. researchgate.net Methyl 6-chloro-5-(trifluoromethyl)nicotinate has been identified as a key intermediate in the synthesis of novel compounds intended for this purpose. researchgate.net
The research into HIV-1 inhibitors also underscores the scaffold's antiviral potential. mdpi.com Several of the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives that inhibited the RNase H enzyme also demonstrated the ability to inhibit HIV-1 replication in cell-based assays, with one promising compound showing a selectivity index greater than 10. mdpi.com This indicates that the scaffold is a promising starting point for designing new antiviral drugs with low cytotoxicity. mdpi.com The exploration of related structures, such as pyrazole (B372694) derivatives containing trifluoromethylphenyl groups, has also yielded compounds with potent activity against antibiotic-resistant Gram-positive bacteria like MRSA. nih.govresearchgate.net
Precursors for Other Biologically Active Small Molecules
The strategic placement of electron-withdrawing groups—a fluorine atom at the 5-position and a trifluoromethyl group at the 6-position—makes this compound a valuable precursor in medicinal chemistry. These substitutions can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its metabolic stability, binding affinity to target proteins, and bioavailability.
While specific, publicly documented examples of biologically active small molecules synthesized directly from this compound are not extensively detailed in readily available literature, the broader class of trifluoromethylpyridine derivatives, to which it belongs, are recognized as crucial intermediates in the pharmaceutical and agrochemical industries. nih.gov Research on related compounds provides a strong indication of the potential applications of this particular scaffold.
For instance, derivatives of 6-(trifluoromethyl)nicotinic acid have been investigated for a range of therapeutic applications. One area of research has focused on the development of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as dual inhibitors of HIV-1 reverse transcriptase. In these studies, the 6-(trifluoromethyl)nicotinic acid core serves as a central scaffold for the attachment of various functional groups to optimize antiviral activity.
Furthermore, a patent for novel antiviral compounds describes molecules incorporating a 6-(trifluoromethyl)-1H-indol-2-yl moiety. While not a direct derivative, the synthesis of such a structure could potentially utilize a corresponding trifluoromethylnicotinic acid as a starting material. The general importance of fluorinated nicotinic acids as building blocks for active pharmaceutical ingredients is well-established. ossila.com For example, 2-chloro-5-fluoronicotinic acid is a known intermediate in the preparation of pharmaceutical compounds. google.com
The research into related fluorinated and trifluoromethylated nicotinic acids suggests that this compound is a promising candidate for the synthesis of new therapeutic agents across various disease areas. The combination of the fluoro and trifluoromethyl groups can be leveraged to fine-tune the biological activity of lead compounds.
Below is a table summarizing the types of biologically active molecules synthesized from related trifluoromethylnicotinic acid scaffolds, illustrating the potential of this compound.
| Scaffold | Derivative Class | Therapeutic Area/Application |
| 6-(Trifluoromethyl)nicotinic acid | 2-(Arylamino)nicotinic acids | HIV-1 Reverse Transcriptase Inhibition |
| 6-(Trifluoromethyl)nicotinic acid | Indole-containing compounds | Antiviral |
| 2-Chloro-5-fluoronicotinic acid | Various | Pharmaceutical Intermediates |
Applications in Materials Science and Specialty Chemicals
The applications of this compound and its derivatives in materials science and specialty chemicals are not as well-documented as their potential in the life sciences. However, the inherent properties of fluorinated organic compounds suggest a range of possibilities.
The presence of the C-F bond, known for its high thermal and chemical stability, makes fluorinated compounds attractive for the development of advanced materials. These can include polymers with enhanced durability, chemical resistance, and specific optical or electronic properties. While direct examples involving this compound are scarce, the broader field of fluoropolymer chemistry provides a context for its potential utility.
In the realm of specialty chemicals, fluorinated nicotinic acid derivatives could find use as components in liquid crystals, as additives to modify the surface properties of materials, or as precursors to specialized dyes or pigments. The unique electronic nature of the doubly substituted pyridine ring could be exploited to create molecules with specific light-absorbing or emitting properties.
Further research is required to fully explore the potential of this compound as a scaffold in materials science. The synthesis and characterization of polymers and other materials incorporating this building block would be a necessary first step in evaluating its performance and identifying niche applications.
Advanced Analytical and Computational Investigations of 5 Fluoro 6 Trifluoromethyl Nicotinic Acid
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
While comprehensive, publicly available spectral data for 5-Fluoro-6-(trifluoromethyl)nicotinic acid is limited, its characteristic spectroscopic features can be predicted based on the analysis of structurally related compounds such as 6-(Trifluoromethyl)nicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the molecular structure. In the ¹H NMR spectrum of a related compound, 6-(Trifluoromethyl)nicotinic acid, dissolved in DMSO-d₆, characteristic signals for the pyridine (B92270) ring protons are observed. For this compound, one would expect to see distinct signals for the two aromatic protons, with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine and trifluoromethyl groups. The presence of fluorine would also allow for ¹⁹F NMR spectroscopy, which would show two distinct resonances: one for the fluorine atom attached to the pyridine ring and another for the trifluoromethyl group, with characteristic couplings to adjacent protons and to each other.
Infrared (IR) Spectroscopy provides insight into the functional groups present in the molecule. The IR spectrum of nicotinic acid and its derivatives typically shows a broad absorption band in the region of 3000 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group. chemicalbook.com A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. chemicalbook.com Additionally, C-F stretching vibrations from both the fluoro and trifluoromethyl groups would appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₃F₄NO₂), the expected exact mass is approximately 209.01 g/mol . chemsrc.com High-resolution mass spectrometry would be able to confirm this elemental composition with high accuracy. The fragmentation pattern would likely involve the loss of the carboxylic acid group (CO₂H) and potentially the trifluoromethyl group (CF₃).
| Technique | Predicted Characteristic Features for this compound |
| ¹H NMR | Signals for two aromatic protons on the pyridine ring, with chemical shifts influenced by the fluorine and trifluoromethyl substituents. |
| ¹⁹F NMR | Two distinct resonances for the single fluorine and the trifluoromethyl group. |
| ¹³C NMR | Resonances for the seven carbon atoms, including the carboxylic acid carbon and carbons attached to fluorine and the trifluoromethyl group. |
| IR Spectroscopy | Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), and C-F stretches (1000-1400 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₇H₃F₄NO₂ (~209.01 g/mol ). |
X-ray Crystallographic Analysis of Related Compounds and Derivatives
To date, the single-crystal X-ray structure of this compound has not been reported in the publicly accessible literature. However, the crystallographic analysis of closely related compounds, such as 4-(trifluoromethyl)nicotinic acid, provides valuable insights into the likely solid-state conformation and intermolecular interactions. researchgate.net
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| 4-(Trifluoromethyl)nicotinic acid | Monoclinic | P2₁/c | Carboxylic acid hydrogen-bonded dimers. researchgate.net |
Computational Chemistry Methodologies
Computational chemistry offers powerful tools to investigate the properties and potential biological activity of this compound at the atomic level.
Molecular modeling and docking are instrumental in predicting how a small molecule like this compound might bind to a biological target, such as an enzyme or receptor. For instance, studies on related 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have utilized these methods to investigate their binding to the HIV-1 reverse transcriptase enzyme. These studies typically involve building a three-dimensional model of the ligand and the target protein and then using a docking algorithm to predict the most favorable binding pose and estimate the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site can be visualized and analyzed.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the electronic structure, molecular orbitals, and electrostatic potential of this compound. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. For example, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can help in understanding its electron-donating and accepting capabilities. The calculated electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are crucial for predicting non-covalent interactions.
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational energy landscape analysis involves systematically exploring the different possible conformations of this compound and calculating their relative energies. This helps in identifying the low-energy, and therefore most probable, conformations of the molecule in different environments. This information is critical for understanding its interaction with biological targets, as only specific conformations may be able to bind effectively to a receptor's active site.
| Computational Method | Application to this compound | Expected Insights |
| Molecular Docking | Predicting the binding mode to a specific biological target. | Identification of key binding interactions and estimation of binding affinity. |
| Quantum Chemical Calculations (DFT) | Determining electronic structure and reactivity. | Understanding of molecular orbitals, electrostatic potential, and reaction mechanisms. |
| Conformational Analysis | Identifying low-energy conformations. | Elucidation of the molecule's preferred three-dimensional shapes. |
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Pathways
The demand for trifluoromethylpyridine (TFMP) derivatives, including 5-Fluoro-6-(trifluoromethyl)nicotinic acid, in the pharmaceutical and agrochemical sectors necessitates the development of synthetic routes that are not only efficient but also economically and environmentally sustainable. nih.govjst.go.jp
Recent advancements have moved towards concise, high-yield syntheses. For instance, an efficient three-step process has been reported for producing 5-halo-6-trifluoromethylpyridine-3-carbonitriles from a trifluoroacetyl vinylogous enamine precursor. researchgate.netresearchgate.net These nitrile intermediates are then readily hydrolyzed to the corresponding nicotinic acids, including the 5-fluoro variant. researchgate.netresearchgate.net This method provides a streamlined alternative to more traditional, multi-step approaches.
A significant focus in sustainable synthesis is the use of inexpensive and safer reagents. One notable development is the trifluoromethylation of an aryl iodide using a system composed of methyl chlorodifluoroacetate (MCDFA), potassium fluoride (B91410) (KF), and copper(I) iodide (CuI). researchgate.net This approach was successfully applied to the kilogram-scale synthesis of a related intermediate, methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlighting its scalability and economic advantages. researchgate.net Furthermore, the use of photoredox catalysis with organic photocatalysts is emerging as a greener method for installing fluorine into molecules, offering a sustainable alternative to traditional metal catalysts like iridium and ruthenium. pharmaron.com These strategies reduce reliance on hazardous reagents and expensive metals, aligning with the principles of green chemistry.
| Synthetic Strategy | Key Features | Starting Materials | Target Compound Class | Ref. |
| Halogenation/Hydrolysis | Concise three-step synthesis, good yields | Trifluoroacetyl vinylogous enamine | 5-Halo-6-trifluoromethyl nicotinic acids | researchgate.netresearchgate.net |
| Economical Trifluoromethylation | Inexpensive reagents, safe, scalable to kg-scale | Aryl iodide, MCDFA/KF/CuI system | Methyl 6-chloro-5-(trifluoromethyl)nicotinate | researchgate.net |
| Photoredox Fluorodecarboxylation | Environmentally friendly organic photocatalyst, suitable for flow chemistry | Aliphatic carboxylic acids, Selectfluor™ | Fluorinated drug-like motifs | pharmaron.com |
Exploration of Novel Biological Targets for Therapeutic and Agrochemical Applications
Derivatives of this compound are being investigated for a wide range of biological activities, reflecting the versatility of the trifluoromethylpyridine scaffold. nih.govjst.go.jp The unique properties conferred by the fluorine and trifluoromethyl groups, such as enhanced metabolic stability and binding affinity, make these compounds promising candidates for novel therapeutics and agrochemicals. nih.govmdpi.com
Therapeutic Applications: In medicinal chemistry, nicotinic acid analogs are being explored for their potential to inhibit enzymes like carbonic anhydrase III, a target for managing conditions such as dyslipidemia and cancer. fluoromart.com The 6-(trifluoromethyl)nicotinic acid scaffold has been central to the development of several promising therapeutic agents.
Autoimmune Diseases: A series of 6-(trifluoromethyl)pyridine derivatives have been designed as potent inverse agonists of the retinoic acid receptor-related orphan receptor γt (RORγt). researchgate.net RORγt is a key transcription factor for T helper 17 cells, which are implicated in autoimmune diseases like psoriasis. The most active compound from this series demonstrated low nanomolar inhibitory activity. researchgate.net
HIV Inhibition: Researchers have developed 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives that act as dual inhibitors of the HIV-1 reverse transcriptase (RT), targeting its associated ribonuclease H (RNase H) function. mdpi.com This presents a promising strategy for developing new antiretroviral therapies. mdpi.com
Antitubercular Agents: Novel derivatives of 6-phenylnicotinohydrazide have been synthesized and evaluated for their antitubercular activity. One of the most potent compounds in the series exhibited superior activity against Mycobacterium tuberculosis and a broad antimicrobial spectrum. nih.gov
Agrochemical Applications: The trifluoromethylpyridine moiety is a key structural motif in numerous active ingredients used for crop protection. nih.govjst.go.jp More than 20 agrochemicals containing this scaffold have received ISO common names. fluoromart.com Research is ongoing to discover new applications and modes of action.
Plant Activators: Novel trifluoromethylpyridine piperazine (B1678402) derivatives have been synthesized that show potential as plant activators. nih.gov These compounds can induce systemic acquired resistance in plants, enhancing their natural defenses against viral pathogens like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov
| Application Area | Biological Target/Mode of Action | Compound Class | Potential Indication | Ref. |
| Therapeutic | ||||
| Autoimmune Disease | RORγt Inverse Agonist | 6-(Trifluoromethyl)pyridine derivatives | Psoriasis, Rheumatoid Arthritis | researchgate.net |
| HIV/AIDS | HIV-1 Reverse Transcriptase (RNase H) Dual Inhibitor | 2-(Arylamino)-6-(trifluoromethyl)nicotinic acids | HIV Infection | mdpi.com |
| Tuberculosis | Antimycobacterial | 6-Phenylnicotinohydrazide derivatives | Tuberculosis, Bacterial/Fungal Infections | nih.gov |
| Agrochemical | ||||
| Crop Protection | Plant Immune Activation / Systemic Acquired Resistance | Trifluoromethylpyridine piperazine derivatives | Antiviral (TMV, CMV) | nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant leap forward in the production of complex molecules like this compound and its derivatives. These modern technologies offer enhanced control over reaction parameters, improved safety, and greater efficiency, particularly for large-scale production. pharmaron.com
Flow chemistry is uniquely suited for reactions that are difficult to control in batch, such as those involving hazardous reagents or highly exothermic processes. pharmaron.com For example, a photoredox fluorodecarboxylation reaction using an organic photocatalyst was successfully scaled up to produce 1.23 kg of a fluorinated product with a throughput of 6.56 kg per day using a kilogram-scale plug flow photoreactor (PFP). pharmaron.com This demonstrates the potential of flow chemistry to facilitate the rapid and safe production of fluorinated intermediates on an industrial scale.
Automated synthesis modules are also becoming indispensable, particularly in the context of radiolabeling for medical imaging. mdpi.comresearchgate.net For instance, the automated synthesis of fluorine-18 (B77423) labeled ligands, including derivatives of nicotinic acid, has been developed for use in Positron Emission Tomography (PET). mdpi.comnih.gov These automated systems allow for the rapid, reproducible, and GMP-compliant production of radiotracers, which is crucial for their clinical application. researchgate.net The "fluorination on the Sep-Pak" method is one such technique that has been adapted for automated platforms, enabling the efficient preparation of compounds like 6-[18F]Fluoronicotinic acid esters for conjugation to biological molecules. mdpi.com
Advanced Computational Design and Artificial Intelligence in Scaffold Optimization
The design and optimization of novel derivatives based on the this compound scaffold are increasingly being accelerated by advanced computational tools and artificial intelligence (AI). These in silico methods allow chemists to predict molecular properties, understand structure-activity relationships (SAR), and prioritize the synthesis of the most promising candidates, thereby saving significant time and resources.
Molecular modeling techniques such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations (e.g., MM/GBSA) are routinely used to elucidate how these molecules interact with their biological targets. researchgate.net For example, in the development of RORγt inverse agonists, molecular docking revealed that the trifluoromethyl group of a potent derivative formed crucial interactions with specific amino acid residues (Leu324, Leu396, and His479) in the receptor's binding pocket. researchgate.net This detailed understanding of the binding mode provides a rational basis for further structural modifications to enhance potency and selectivity.
Computational methods are also employed to predict the physicochemical and pharmacokinetic properties of new designs. Density Functional Theory (DFT) calculations, for instance, can be used to examine the electronic structure and reactivity of nicotinic acid derivatives. nih.gov While one study on nicotinic acid hydrazide nickel-based complexes was later retracted due to data reliability concerns, the approach itself highlights the application of computational tools in designing molecules for specific functions, such as gas sensing. nih.govnih.gov As AI and machine learning algorithms become more sophisticated, their role in predicting biological activity, optimizing synthetic routes, and designing novel scaffolds with desired properties is expected to expand significantly.
Q & A
Q. What are the established synthetic routes for 5-fluoro-6-(trifluoromethyl)nicotinic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogen exchange and hydrolysis steps. A three-step approach includes:
Fluorination : Reacting 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile with anhydrous KF in sulfolane at elevated temperatures to introduce fluorine .
Hydrolysis : Treating the nitrile intermediate with concentrated HCl (10 N) at 100°C for 3 hours to convert the nitrile group to a carboxylic acid .
Purification : Using silica gel chromatography (cyclohexane/EtOAc) to isolate the product .
Q. Key Variables :
Q. Yield Optimization :
Q. How can researchers validate the structural identity of this compound using spectroscopic methods?
Methodological Answer:
Q. Common Pitfalls :
- Solvent Artifacts : Residual THF or DCM in NMR samples can obscure signals; ensure thorough drying .
- Acidic Degradation : Prolonged exposure to HCl during hydrolysis may degrade the product; monitor reaction time strictly .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?
Methodological Answer: The C5 fluorine substitution is driven by:
- Electronic Effects : Electron-withdrawing -CF₃ at C6 activates the C5 position for nucleophilic attack by fluoride .
- Steric Factors : Bulky -CF₃ directs fluoride to the less hindered C5 site .
- Catalytic Role of KF : Polar aprotic solvents (e.g., sulfolane) stabilize the transition state, enhancing substitution kinetics .
Q. Experimental Validation :
Q. How can researchers address contradictory data in stability studies of this compound under acidic conditions?
Methodological Answer: Conflicting stability reports arise from:
Q. Mitigation Strategies :
Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?
Methodological Answer: The compound’s scaffold is leveraged for:
- KRAS Inhibition : The nicotinic acid core binds to GTP-binding pockets, while -CF₃ enhances lipophilicity and target affinity .
- Selectivity Optimization : Substituents at C2 (e.g., amino groups) modulate interactions with mutant KRAS isoforms (e.g., G12D vs. G12V) .
Case Study :
In Genfleet Therapeutics’ KRAS inhibitors, coupling the nicotinic acid with bicyclopropylpyrimidine amines improved cellular potency (IC₅₀ < 50 nM) by enhancing hydrophobic interactions .
Q. What computational methods predict the crystallographic behavior of this compound in solid-state formulations?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
